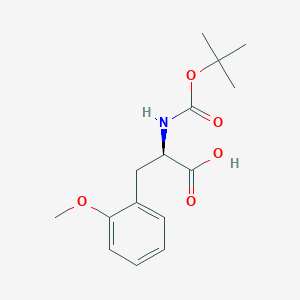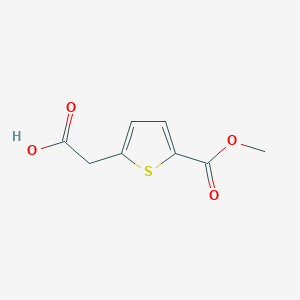
2-(5-(Methoxycarbonyl)thiophen-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(5-(Methoxycarbonyl)thiophen-2-yl)acetic acid” is a chemical compound with the CAS Number: 142667-06-9 . It has a linear formula of C8H8O4S . The compound is a solid and should be stored in a dark place, sealed in dry, at 2-8°C .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-(5-bromothiophen-2-yl)acetic acid with triethylamine and Pd (dppf)Cl2. The mixture is heated at 120 °C under CO (4 MPa) for 20 hours . After concentration in vacuo, the residue is purified by Combi-Flash to afford the product as a light solid .Molecular Structure Analysis
The IUPAC name of the compound is 2-(5-(methoxycarbonyl)thiophen-2-yl)acetic acid . The Inchi Code is 1S/C8H8O4S/c1-12-8(11)6-3-2-5(13-6)4-7(9)10/h2-3H,4H2,1H3,(H,9,10) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 200.22 . It is a solid at room temperature .Scientific Research Applications
Organic Synthesis and Chemical Analysis
Compounds with structures similar to 2-(5-(Methoxycarbonyl)thiophen-2-yl)acetic acid, such as thiophene analogues, have been synthesized and evaluated for their potential applications in organic synthesis and as intermediates in the production of pharmaceuticals and agrochemicals. The synthesis of these thiophene analogues aims to explore their chemical properties and potential biological activities, providing insights into their utility in developing new chemical entities (Ashby et al., 1978)[https://consensus.app/papers/thiophene-analogues-carcinogens-4aminobiphenyl-ashby/6acc1740c09e51518283a14f77616c35/?utm_source=chatgpt].
Environmental Science and Biodegradation
In environmental science, research has focused on the biodegradation and treatment of industrial effluents containing acetic acid and similar compounds. The study of organic acids like acetic acid in the context of wastewater treatment highlights their role in industrial processes and the importance of efficient removal methods to prevent environmental pollution (Goodwin et al., 2018)[https://consensus.app/papers/treatment-options-reclaiming-wastewater-produced-goodwin/f1a11b172b495ace96a15f374660116c/?utm_source=chatgpt].
Pharmacology and Biomedical Research
In pharmacology and biomedical research, the roles of organic acids such as chlorogenic acid, which shares functional groups with 2-(5-(Methoxycarbonyl)thiophen-2-yl)acetic acid, have been extensively studied. Chlorogenic acid exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, suggesting potential therapeutic applications in treating metabolic syndrome and other diseases (Santana-Gálvez et al., 2017)[https://consensus.app/papers/chlorogenic-acid-recent-advances-dual-role-food-additive-santanagálvez/a97c657af07653a89ccfcd9d6edb0f6b/?utm_source=chatgpt].
Materials Science and Corrosion Inhibition
Research in materials science has investigated the effects of organic acids on the corrosion of metals. Studies on the corrosion inhibition properties of organic acids, including acetic acid, reveal their potential to protect metals in acidic environments, which is crucial for extending the lifespan of industrial machinery and infrastructure (Key, 2014)[https://consensus.app/papers/effect-acetic-acid-carbon-steel-corrosion-key/9e0102965c70514192798902b8599dc4/?utm_source=chatgpt].
Safety And Hazards
properties
IUPAC Name |
2-(5-methoxycarbonylthiophen-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c1-12-8(11)6-3-2-5(13-6)4-7(9)10/h2-3H,4H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGNSHYUHXVVHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596906 |
Source


|
| Record name | [5-(Methoxycarbonyl)thiophen-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(Methoxycarbonyl)thiophen-2-yl)acetic acid | |
CAS RN |
142667-06-9 |
Source


|
| Record name | [5-(Methoxycarbonyl)thiophen-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

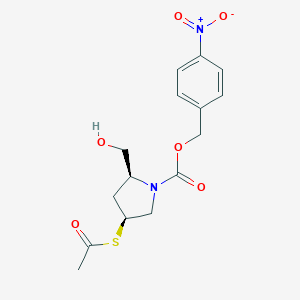
![6-Tosyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B175523.png)
![1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine](/img/structure/B175527.png)
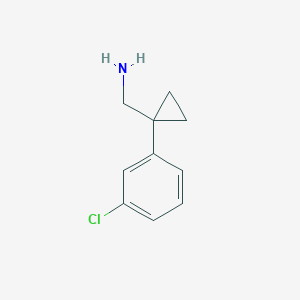
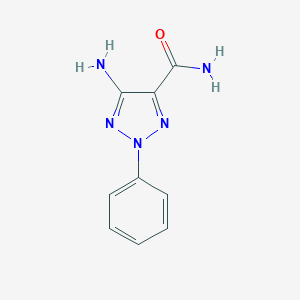

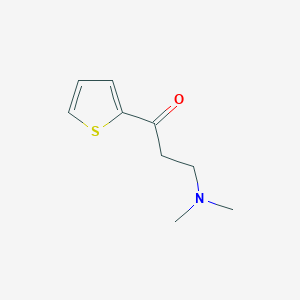
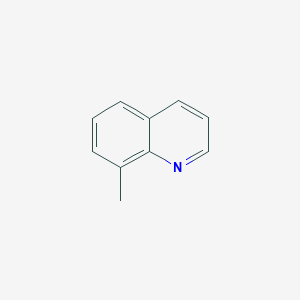
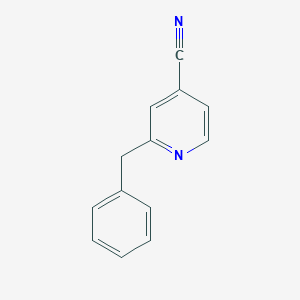
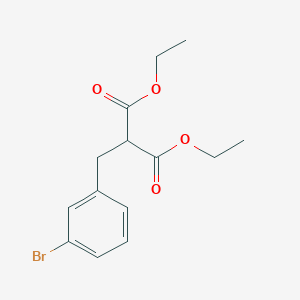
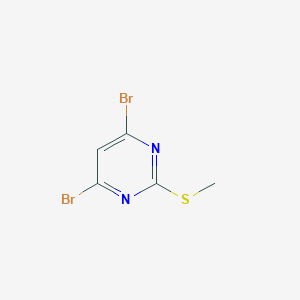
![5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B175554.png)
